molecular formula C23H25Cl3N4O B10792417 5-chloro-N-(4-(4-(2,4-dichlorophenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide

5-chloro-N-(4-(4-(2,4-dichlorophenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide

Cat. No.: B10792417
M. Wt: 479.8 g/mol
InChI Key: VGPQHQDBSBJSAG-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-2-carboxylic acid {4-[4-(2,4-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-indole-2-carboxylic acid {4-[4-(2,4-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-indole-2-carboxylic acid {4-[4-(2,4-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indole-2-carboxylic acid {4-[4-(2,4-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-indole-2-carboxylic acid {4-[4-(2,4-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and butylamide moieties enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25Cl3N4O

Molecular Weight

479.8 g/mol

IUPAC Name

5-chloro-N-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25Cl3N4O/c24-17-3-5-20-16(13-17)14-21(28-20)23(31)27-7-1-2-8-29-9-11-30(12-10-29)22-6-4-18(25)15-19(22)26/h3-6,13-15,28H,1-2,7-12H2,(H,27,31)

InChI Key

VGPQHQDBSBJSAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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